N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a piperazine ring, and a methylbenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Introduction of the Methylbenzenesulfonyl Group: The piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonylated piperazine.
Acylation with 2,5-Dichlorophenylacetyl Chloride: Finally, the sulfonylated piperazine is acylated with 2,5-dichlorophenylacetyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the sulfonyl group.
Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with nucleophiles replacing chlorine atoms on the phenyl ring.
Oxidation: Oxidized derivatives of the piperazine or sulfonyl groups.
Reduction: Reduced forms of the piperazine ring or sulfonyl group.
Hydrolysis: Carboxylic acids and amines from the breakdown of the acetamide bond.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dichlorophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]acetamide: Similar structure but lacks the sulfonyl group.
N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperidin-1-yl]acetamide: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness
N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide is unique due to the presence of both the dichlorophenyl and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3S/c1-14-2-5-16(6-3-14)28(26,27)24-10-8-23(9-11-24)13-19(25)22-18-12-15(20)4-7-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOQMLQJIWNOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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